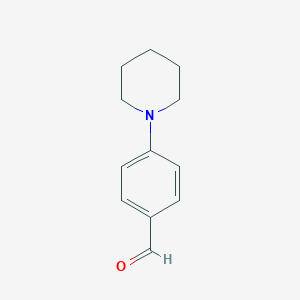

4-(Piperidin-1-yl)benzaldehyde

Descripción

4-(Piperidin-1-yl)benzaldehyde is a benzaldehyde derivative substituted with a piperidine ring at the para position. It is synthesized via nucleophilic aromatic substitution, typically using piperidine and a benzaldehyde precursor under basic conditions. The compound is characterized by a pale-yellow to pink crystalline appearance, with a melting point ranging between 61–65°C . Its molecular formula is C₁₂H₁₅NO, and it is registered under CAS number 10338-57-5 . The piperidine moiety confers moderate electron-donating properties and steric bulk, making it valuable in organic synthesis, particularly in the preparation of Schiff bases, chalcones, and heterocyclic compounds with biological activities .

Propiedades

IUPAC Name |

4-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-10-11-4-6-12(7-5-11)13-8-2-1-3-9-13/h4-7,10H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJVPSVCFVQUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303081 | |

| Record name | 4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10338-57-5 | |

| Record name | 10338-57-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-Piperidinyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Classical Thermal Conditions

The classical method involves reacting 4-fluorobenzaldehyde with piperidine in dimethylformamide (DMF) under reflux with potassium carbonate (K₂CO₃) as a base. This approach requires prolonged heating (5 hours at 120°C) to achieve moderate yields of 60%. The mechanism proceeds via a Meisenheimer intermediate, where the fluoride leaving group is displaced by the piperidine nucleophile. Side products, such as over-alkylated derivatives, often necessitate chromatographic purification.

Ultrasound-Assisted Synthesis

Ultrasound irradiation significantly accelerates the reaction, reducing the duration to 1 hour while increasing yields to 85% at 140°C. The cavitation effect enhances mass transfer and reagent interaction, promoting faster intermediate formation. However, temperature control is critical: cooling the reaction to 43°C during sonication drops yields to 9%, underscoring the thermal dependency of SNAr kinetics.

Table 1: Comparative Performance of SNAr Methods

| Method | Base | Solvent | Time | Temperature | Yield |

|---|---|---|---|---|---|

| Classical | K₂CO₃ | DMF | 5 h | 120°C | 60% |

| Ultrasound | K₂CO₃ | DMF | 1 h | 140°C | 85% |

Transition Metal-Catalyzed Coupling Methods

Transition metal catalysts enable alternative pathways for piperidine incorporation, particularly useful for sterically hindered substrates.

Copper-Catalyzed Ullmann-Type Coupling

4-Bromobenzaldehyde undergoes coupling with piperidine using copper iodide (CuI) and potassium carbonate in DMF at 100°C for 12 hours, yielding 75%. This method tolerates diverse substituents on the benzaldehyde ring, making it versatile for derivative synthesis. The mechanism involves oxidative addition of the aryl bromide to Cu(I), followed by nucleophilic attack by piperidine.

Palladium-Mediated Cross-Coupling

Palladium catalysts, such as palladium acetate (Pd(OAc)₂), facilitate coupling in toluene at 110°C with cesium carbonate (Cs₂CO₃) as a base. While slightly less efficient (68% yield), this approach avoids the high polarity of DMF, simplifying product isolation.

Table 2: Catalytic Coupling Conditions

| Catalyst | Base | Solvent | Time | Temperature | Yield |

|---|---|---|---|---|---|

| CuI | K₂CO₃ | DMF | 12 h | 100°C | 75% |

| Pd(OAc)₂ | Cs₂CO₃ | Toluene | 24 h | 110°C | 68% |

Protective Group Strategies in Piperidine Incorporation

Protective groups mitigate side reactions during multi-step syntheses, enhancing regioselectivity.

Boc Protection-Deprotection Sequences

N-tert-butoxycarbonyl (Boc) protection of piperidine prior to coupling prevents undesired alkylation. For example, Boc-piperidine reacts with 4-bromobenzaldehyde under catalytic conditions, followed by deprotection with trifluoroacetic acid (TFA) to yield the target compound. This strategy improves intermediate stability but adds two synthetic steps, reducing overall efficiency.

Tosyl Group Applications

Tosyl (Ts)-protected piperidine derivatives facilitate crystallization and purification. Post-coupling, the Ts group is removed via hydrolysis with sodium hydroxide, achieving 82% recovery. However, harsh basic conditions may degrade acid-sensitive functionalities.

Industrial Production and Scale-Up Considerations

Continuous Flow Reactor Adaptations

Continuous flow systems minimize thermal gradients and improve mixing, critical for exothermic SNAr reactions. A pilot-scale setup using tubular reactors achieved 80% yield at 130°C with a residence time of 30 minutes. Automated temperature control and in-line analytics ensure consistent product quality.

Purification and Isolation Techniques

Industrial processes prioritize cost-effective purification:

-

Recrystallization : Ethanol/water mixtures recover 70–75% of product with >98% purity.

-

Column Chromatography : Reserved for high-value derivatives, silica gel gradients (hexane/ethyl acetate) resolve closely related impurities.

Comparative Analysis of Methodologies

| Parameter | SNAr (Ultrasound) | Ullmann Coupling | Boc Strategy |

|---|---|---|---|

| Yield | 85% | 75% | 65% |

| Scalability | High | Moderate | Low |

| Purification Complexity | Moderate | High | High |

| Cost Efficiency | $ | $$ | $$$ |

Ultrasound-assisted SNAr offers the best balance of yield and scalability, while catalytic methods provide flexibility for functionalized derivatives. Protective group strategies, though synthetically robust, are less viable for bulk production due to added steps .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: 4-(Piperidin-1-yl)benzoic acid.

Reduction: 4-(Piperidin-1-yl)benzyl alcohol.

Substitution: N-alkyl or N-acyl derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-(Piperidin-1-yl)benzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical transformations, making it a versatile building block for synthesizing more complex molecules.

Key Applications in Synthesis

- Synthesis of Heterocycles : This compound is utilized in the preparation of various heterocyclic compounds, which are essential in pharmaceuticals.

- Drug Development : It has been incorporated into the design of novel anti-inflammatory agents and antibacterial compounds, showcasing its potential in therapeutic applications.

Research has indicated that derivatives of this compound exhibit significant biological activities, particularly in the fields of oncology and infectious diseases.

Case Studies

- Cytotoxic Effects : Studies have demonstrated that certain derivatives can inhibit tubulin polymerization, leading to cytotoxic effects against cancer cell lines. For instance, derivatives have shown promise in inhibiting cell division, which is critical for cancer treatment .

- Antibacterial Properties : Research into piperidine-incorporated α-aminophosphonates derived from this compound has revealed promising antibacterial activity, contributing to the fight against antibiotic resistance .

Medicinal Chemistry

The compound's structure allows it to interact with various biological targets, making it relevant for drug discovery.

Inhibitory Activity Against Enzymes

- Dihydrofolate Reductase (DHFR) : A study highlighted the synthesis of 4-piperidine-based thiosemicarbazones that showed inhibitory activity against DHFR, an essential enzyme involved in DNA synthesis. This suggests potential applications in developing anti-cancer and anti-microbial therapies .

Material Science

In addition to its biological applications, this compound is explored for its potential use in materials science.

Optical and Electrochemical Properties

Research has focused on the photophysical and electrochemical properties of compounds derived from this compound. These studies aim to develop organic luminescent materials with specific electronic properties .

Comparative Analysis with Related Compounds

The unique structural features of this compound can be compared with related compounds to highlight its distinct advantages:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde | Pyrrolidine instead of piperidine | Nitro group influences reactivity and bioactivity |

| 4-(1-Piperidinyl)benzaldehyde | Lacks nitro group | Less reactive; serves as a simpler analog |

| 3-Nitro-4-(phenylthio)benzaldehyde | Contains phenylthio group | Different chemical properties due to sulfur presence |

Mecanismo De Acción

The mechanism of action of 4-(Piperidin-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The piperidine ring can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects .

Comparación Con Compuestos Similares

Structural and Electronic Properties

Key analogs of 4-(Piperidin-1-yl)benzaldehyde include:

- 4-(Morpholin-4-yl)benzaldehyde : Substituted with a morpholine ring (oxygen-containing six-membered amine).

- 4-(Pyrrolidin-1-yl)benzaldehyde : Substituted with a pyrrolidine ring (five-membered amine).

- 4-(Dimethylamino)benzaldehyde: Substituted with a dimethylamino group (-N(CH₃)₂).

Table 1: Physical and Electronic Comparison

Key Observations :

- Morpholine vs.

- Pyrrolidine vs. Piperidine : The smaller pyrrolidine ring increases steric strain, which may alter reactivity in condensation reactions .

- Dimethylamino Group: The -N(CH₃)₂ group is a stronger electron donor, enhancing electrophilic substitution reactivity .

Key Observations :

- Piperidine Derivatives: Preferred in microwave-assisted syntheses (e.g., indenopyrazoles) due to balanced steric and electronic properties .

- Morpholine Derivatives : Used in isatin-based Schiff bases, suggesting compatibility with electron-deficient aldehydes .

- Dimethylamino Derivatives: Higher reactivity in nucleophilic additions due to stronger electron donation, enabling efficient tetralone synthesis .

Key Observations :

- Piperidine-Based Drugs : Demonstrated broad applicability in oncology, likely due to optimal lipophilicity and target binding .

- Morpholine Derivatives : Exhibit antimicrobial activity, possibly linked to the oxygen atom’s polarity enhancing membrane interaction .

- Dimethylamino Derivatives: CNS activity suggests blood-brain barrier penetration, aided by the planar -N(CH₃)₂ group .

Substituent Effects on Physicochemical Properties

- Solubility: Piperidine and morpholine derivatives show moderate solubility in polar aprotic solvents (e.g., DMSO), while dimethylamino derivatives may exhibit higher aqueous solubility due to stronger polarity .

- Stability : Piperidine and morpholine rings enhance stability under acidic conditions compared to acyclic amines .

Actividad Biológica

4-(Piperidin-1-yl)benzaldehyde is an organic compound characterized by a benzaldehyde moiety substituted with a piperidine ring at the para position. This unique structure imparts distinct chemical and biological properties, making it a compound of interest in medicinal chemistry and drug development.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 201.25 g/mol

- Structure : The presence of the piperidine ring enhances the compound's reactivity and biological activity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate cellular functions through interactions with specific proteins and enzymes. Research indicates that piperidine derivatives often target key enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

Target Enzymes

- Dihydrofolate Reductase (DHFR) : Studies have shown that derivatives of piperidine can inhibit DHFR, an enzyme critical in folate metabolism, which is significant in cancer therapy .

- Aldehyde Dehydrogenases : The compound may also interact with aldehyde dehydrogenases, which are often overexpressed in cancer cells, suggesting potential anticancer applications.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, including E. coli and S. aureus. The mechanism involves the regulation of gene expression associated with metabolism and virulence in these bacteria .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects on several cancer cell lines. For instance, it has demonstrated growth inhibitory effects on human umbilical vein endothelial cells (HUVECs) and various cancer cell lines, including pancreatic and gastric cancer cells .

Case Studies and Research Findings

Biochemical Pathways

The biochemical pathways influenced by this compound include:

- Cell Signaling : Modulation of pathways involved in cell proliferation and apoptosis.

- Gene Expression : Alteration in the expression levels of genes associated with inflammation and cancer progression.

Q & A

Basic Question

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent .

- Recrystallization : Use ethanol or methanol for high-purity crystals .

What strategies are effective in elucidating structure-activity relationships (SAR) of derivatives?

Advanced Question

- Molecular Docking : Predict binding affinity to targets (e.g., kinases) using software like AutoDock .

- Functional Group Variation : Modify the piperidine ring (e.g., fluorination) or aldehyde position to assess bioactivity changes .

- Pharmacophore Modeling : Identify critical moieties for activity using Schrödinger Suite .

How do solvent polarity and temperature influence reaction kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.